molecular formula C11H12N2OS B2527745 1-cyano-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide CAS No. 1226440-42-1

1-cyano-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B2527745
CAS No.: 1226440-42-1
M. Wt: 220.29
InChI Key: FOIDBVTYODDNKZ-UHFFFAOYSA-N
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Description

1-cyano-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide is a compound that features a cyclopropane ring, a cyano group, and a thiophene moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyano-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 2-(thiophen-2-yl)ethylamine in the presence of a dehydrating agent to form the corresponding amide. The cyano group can be introduced through a subsequent reaction with a suitable cyanating agent. Common reaction conditions include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine or pyridine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for achieving high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-cyano-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-cyano-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1-cyano-N-(2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide
  • 1-cyano-N-(2-(furan-2-yl)ethyl)cyclopropanecarboxamide
  • 1-cyano-N-(2-(pyridin-2-yl)ethyl)cyclopropanecarboxamide

Uniqueness

1-cyano-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-cyano-N-(2-thiophen-2-ylethyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c12-8-11(4-5-11)10(14)13-6-3-9-2-1-7-15-9/h1-2,7H,3-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIDBVTYODDNKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C(=O)NCCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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